molecular formula C13H13ClN2 B3007493 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine CAS No. 5729-18-0

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine

Cat. No.: B3007493
CAS No.: 5729-18-0
M. Wt: 232.71
InChI Key: NEXXSABNSYGLLU-UHFFFAOYSA-N
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Description

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Approach

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine and its derivatives have been synthesized using environmentally friendly methods. An effective approach reported by Zhong et al. (2020) involves the reduction of N-substituted-2-nitroanilines with thiourea dioxide in the presence of sodium hydroxide, yielding N-substituted-benzene-1,2-diamines with high yield and environmental safety.

Synthesis of Polyimides

A significant application of these compounds is in the synthesis of soluble and thermally stable polyimides. The study by Ghaemy and Alizadeh (2009) showcases the synthesis of novel unsymmetrical diamine monomers, leading to polyimides with excellent solubility and high thermal stability, useful in various industrial applications.

Copper Complexes Synthesis

This compound derivatives have been used in synthesizing copper complexes. Dehghanpour et al. (2009) detailed the synthesis and characterization of copper(I) complexes with such diamines, highlighting their potential in coordination chemistry.

Fluorescence Chemosensors

These compounds have been employed in the development of fluorescence-quenching chemosensors. The work by Pawar et al. (2015) demonstrates the use of benzene-1,2-diamine structures in creating sensitive and selective chemosensors for detecting metal ions.

Vibrational and Conformational Analysis

The molecular structure and vibrational behavior of these compounds have been explored. Subashchandrabose et al. (2013) performed a comprehensive study on the vibrational and conformational aspects of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, providing insights into their molecular behavior.

Electrochemical Synthesis

Electrochemical methods have been applied for the synthesis of derivatives of this compound. Sharafi-kolkeshvandi et al. (2016) reported a mild and regioselective synthesis technique using anodic oxidation, offering a less toxic and efficient method for obtaining these compounds.

Corrosion Inhibition

These diamines have potential as corrosion inhibitors. Singh and Quraishi (2016) explored their use as inhibitors for mild steel, demonstrating significant corrosion inhibition efficiency, which is vital for industrial applications.

Safety and Hazards

Handling “1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine” requires precautions. It is advised to keep the compound away from heat, sparks, open flames, hot surfaces, and to not smoke while handling it. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing/combustible materials .

Properties

IUPAC Name

2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXSABNSYGLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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